4-bromo-2-cyclopropoxythiazole
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Overview
Description
4-Bromo-2-cyclopropoxythiazole is a heterocyclic compound with the molecular formula C6H6BrNOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-cyclopropoxythiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-1-cyclopropyl-1-thiazole with suitable reagents to introduce the cyclopropoxy group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropoxythiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
4-Bromo-2-cyclopropoxythiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thiazole derivatives with biological targets
Mechanism of Action
The mechanism of action of 4-bromo-2-cyclopropoxythiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and the cyclopropoxy group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-2-cyclopropylthiazole: Similar in structure but lacks the cyclopropoxy group.
2-Cyclopropoxythiazole: Similar but without the bromine atom.
4-Bromo-2-methoxythiazole: Similar but with a methoxy group instead of a cyclopropoxy group
Uniqueness: 4-Bromo-2-cyclopropoxythiazole is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
1209459-58-4 |
---|---|
Molecular Formula |
C6H6BrNOS |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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